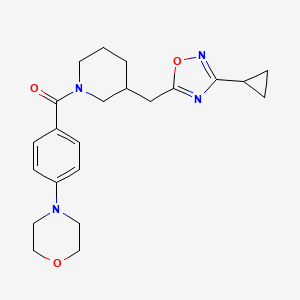

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-morpholinophenyl)methanone

Description

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c27-22(18-5-7-19(8-6-18)25-10-12-28-13-11-25)26-9-1-2-16(15-26)14-20-23-21(24-29-20)17-3-4-17/h5-8,16-17H,1-4,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMGQUNKLIOZGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-morpholinophenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N4O2, with a molecular weight of approximately 344.43 g/mol. The structure consists of a piperidine ring linked to a morpholinophenyl moiety and a cyclopropyl-substituted oxadiazole, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and piperidine moieties often exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results against various cancer cell lines:

These findings suggest that the incorporation of the oxadiazole ring may enhance the cytotoxicity of the compound against cancer cells.

Antibacterial and Antifungal Activity

The biological activity of similar oxadiazole derivatives has also been explored in antibacterial and antifungal contexts. For example:

- Compounds derived from 1,2,4-oxadiazole have demonstrated effective inhibition against gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 31.25 µM .

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. The oxadiazole ring can mimic natural substrates or inhibitors, allowing for competitive inhibition in enzymatic pathways crucial for cell proliferation or survival.

Study on Antitumor Activity

In a study by Alam et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and HCT-116 cell lines. Compound 3a exhibited an IC50 value significantly lower than the standard drug 5-Fluorouracil, indicating its potential as a lead compound in cancer therapy .

Study on Antimicrobial Properties

Another study demonstrated that a series of oxadiazole derivatives exhibited substantial antibacterial activity against Mycobacterium tuberculosis with promising MIC values . These findings highlight the potential of such compounds in treating infectious diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, it is compared to two structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*LogP values estimated using fragment-based methods (e.g., Moriguchi method).

Key Findings

The morpholine group in the target compound increases polarity (vs. S339-0696’s 3-methylphenyl), improving aqueous solubility.

Heterocycle Impact :

- 1,2,4-Oxadiazole (target and S339-0696) offers greater metabolic stability compared to isoxazole (CAS 288317-51-1) due to reduced susceptibility to enzymatic cleavage .

- Isoxazole’s nitrogen-oxygen arrangement (CAS 288317-51-1) may alter dipole moments, affecting target interactions.

Pharmacokinetic Implications :

- The target compound’s predicted LogP (~2.1) suggests balanced lipophilicity, ideal for blood-brain barrier penetration. In contrast, S339-0696 (LogP ~3.8) and CAS 288317-51-1 (LogP ~4.2) are more lipophilic, likely favoring tissue distribution but risking slower clearance.

Bioactivity Hypotheses :

- The morpholine substituent in the target compound may confer affinity for kinases or GPCRs, common targets in oncology and neurology.

- Halogenated analogs (e.g., CAS 288317-51-1) often exhibit enhanced antibacterial or antiviral activity due to increased membrane permeability .

Q & A

Q. Basic Research Focus

- NMR Analysis :

- ¹H/¹³C NMR : Identify piperidine ring conformation (axial/equatorial protons at δ 2.5–3.5 ppm) and oxadiazole C-H signals (δ 8.0–8.5 ppm) .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between the cyclopropyl group and oxadiazole via long-range coupling .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Advanced Challenge : Differentiate morpholine ring tautomers using dynamic NMR at variable temperatures or computational chemical shift prediction .

What experimental strategies are recommended to evaluate this compound’s biological activity and mechanism of action?

Q. Basic Research Focus

- In vitro assays :

- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays .

- Cellular uptake : Measure intracellular concentration via LC-MS/MS in cell lysates .

Advanced Research Focus

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .

- Mechanistic studies : Employ CRISPR-Cas9 gene editing to knockout suspected targets (e.g., PI3K isoforms) and assess activity loss .

How can computational modeling guide the rational design of analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

- Molecular docking : Simulate binding to targets (e.g., mTOR kinase) using AutoDock Vina. Prioritize analogs with stronger hydrogen bonds to hinge regions .

- ADMET prediction : Use QSAR models to optimize logP (aim for 2–4) and reduce CYP450 inhibition risks .

- MD simulations : Assess conformational stability of the morpholine-piperidine linker in aqueous environments .

Data Contradiction Example : If in silico predictions conflict with experimental solubility, re-evaluate force field parameters or solvation models .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

- Toxicity data : Refer to structurally similar compounds (e.g., piperazine-morpholine derivatives) with LD50 values >500 mg/kg in rodents, suggesting moderate toxicity .

- Handling : Use fume hoods, nitrile gloves, and closed systems for reactions involving volatile intermediates (e.g., chloroform during extraction) .

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

How should researchers address discrepancies between theoretical and experimental spectral data?

Q. Advanced Research Focus

- Case Study : If computed ¹³C NMR shifts deviate >5 ppm from observed values:

What strategies can elucidate structure-activity relationships (SAR) for this compound’s derivatives?

Q. Advanced Research Focus

- Analog synthesis : Systematically modify substituents (e.g., cyclopropyl → cyclohexyl) and test activity trends .

- Pharmacophore mapping : Identify critical features (e.g., oxadiazole’s H-bond acceptor role) using 3D-QSAR .

- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate logD, polar surface area, and IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.